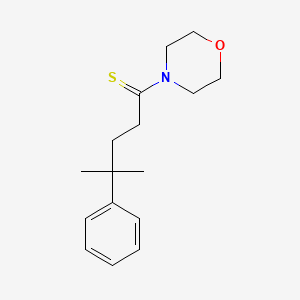
Methyl 6-fluoroquinoline-2-carboxylate
Overview
Description
“Methyl 6-fluoroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 6-fluoroquinoline-2-carboxylate” involves a multi-step reaction. One of the methods involves the use of thionyl chloride in a reflux condition . The reaction is carried out in methanol, hexane, and dichloromethane .Molecular Structure Analysis
The linear formula of “Methyl 6-fluoroquinoline-2-carboxylate” is C11H8FNO2 . The structure of the molecule includes a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring, and a pyridine ring .Physical And Chemical Properties Analysis
“Methyl 6-fluoroquinoline-2-carboxylate” is a compound that needs to be stored in a sealed and dry environment at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Anti-Plasmodial Activity
Methyl 6-fluoroquinoline-2-carboxylate derivatives have been synthesized and evaluated for their antiplasmodial activity. These compounds, particularly those modified at ring positions 2 and 4, demonstrate significant in vitro and in vivo activity against Plasmodium falciparum, a causative agent of malaria. They have been tested in a mouse model for their effectiveness in combating Plasmodium berghei, highlighting their potential as antimalarial agents (Hochegger et al., 2019).
Synthetic Transformations
Research on 2-bromo-3-fluoroquinolines, closely related to methyl 6-fluoroquinoline-2-carboxylate, shows the potential for various synthetic transformations. These compounds can be converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation and other processes. This versatility in synthetic chemistry opens doors for creating numerous functionalized quinolines (Ondi et al., 2005).
Antibacterial Properties
Derivatives of methyl 6-fluoroquinoline-2-carboxylate, particularly those with modifications at different positions of the quinoline ring, exhibit significant antibacterial properties. For instance, 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids show greater activity against Gram-positive organisms than Gram-negative organisms, indicating their potential in developing new antibacterial drugs (Cooper et al., 1990).
Antitubercular Activity
Research has also explored the antitubercular properties of 6-fluoroquinoline derivatives. N-R-amides of certain 6-fluoroquinoline compounds have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential application of these compounds in treating tuberculosis (Ukrainets et al., 2006).
Mechanism of Action
Target of Action
Methyl 6-fluoroquinoline-2-carboxylate is a derivative of the fluoroquinolone family of antibacterials . The primary target of this compound is bacterial DNA gyrase , an enzyme that is essential for replication, transcription, and repair of bacterial DNA .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of bacterial DNA gyrase affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body .
Result of Action
The molecular effect of Methyl 6-fluoroquinoline-2-carboxylate’s action is the inhibition of bacterial DNA gyrase . On a cellular level, this results in the cessation of bacterial DNA replication, leading to the death of the bacteria .
properties
IUPAC Name |
methyl 6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAKRTGHOHSYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635002 | |
| Record name | Methyl 6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86324-52-9 | |
| Record name | 2-Quinolinecarboxylic acid, 6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)
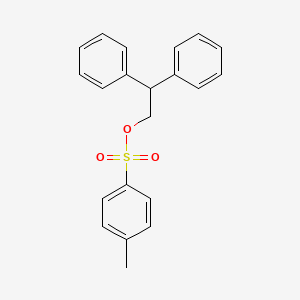
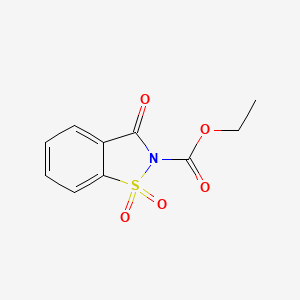
![2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-](/img/structure/B3060720.png)
![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)
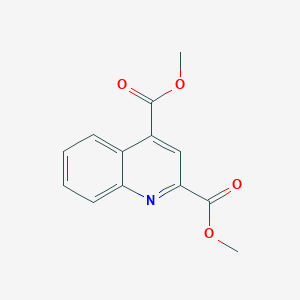
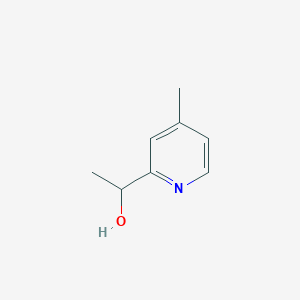

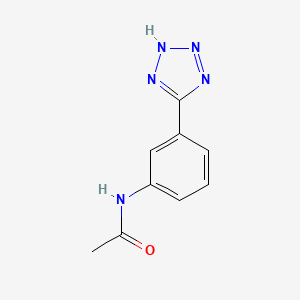
![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)
